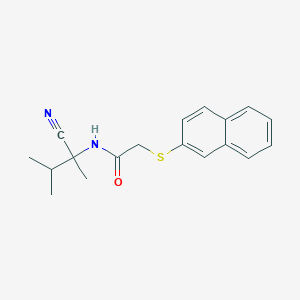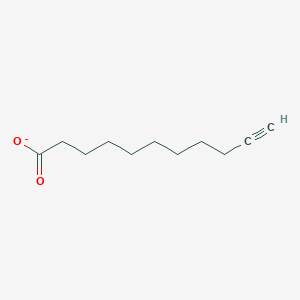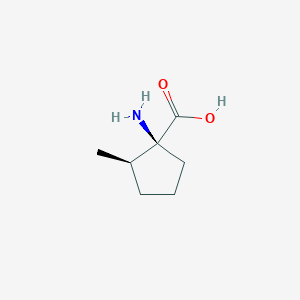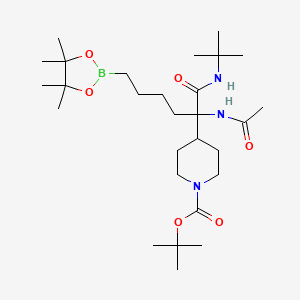![molecular formula C23H28N6O3S2 B13359056 7-(2-methoxyethyl)-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13359056.png)
7-(2-methoxyethyl)-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-(2-methoxyethyl)-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a unique combination of pyrido, thiadiazolo, and pyrimidinone rings, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-methoxyethyl)-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the core pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one structure, followed by the introduction of the methoxyethyl and phenylpiperazinyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, thiols, and amines under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazinyl moiety can be reduced to form alcohols.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicine, this compound could be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor agonists, or antagonists.
Industry
In industry, this compound could find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “7-(2-methoxyethyl)-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
7-(2-methoxyethyl)-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in scientific research.
属性
分子式 |
C23H28N6O3S2 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC 名称 |
11-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C23H28N6O3S2/c1-32-14-13-26-8-7-19-18(15-26)21(31)29-22(24-19)34-23(25-29)33-16-20(30)28-11-9-27(10-12-28)17-5-3-2-4-6-17/h2-6H,7-16H2,1H3 |
InChI 键 |
SJNXBMAEHHPEHV-UHFFFAOYSA-N |
规范 SMILES |
COCCN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine](/img/structure/B13358980.png)
![7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13358982.png)

![{4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid](/img/structure/B13358992.png)


![6-(3,5-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358999.png)
![(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride](/img/structure/B13359000.png)



![2-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13359036.png)

